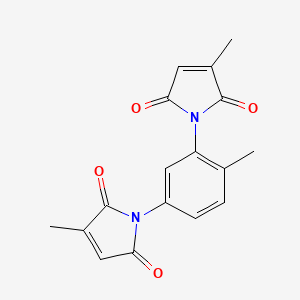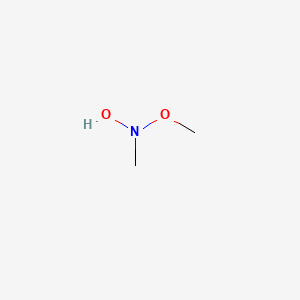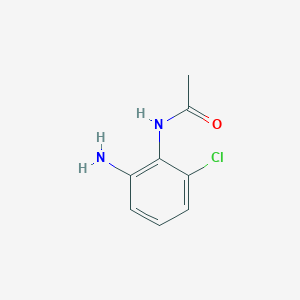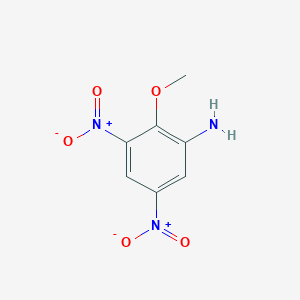
1,1'-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione and is characterized by the presence of a 4-methyl-1,3-phenylene group linking two 3-methyl-1H-pyrrole-2,5-dione units
準備方法
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) involves several steps. One common method is the reaction of 4-methyl-1,3-phenylenediamine with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
科学的研究の応用
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
作用機序
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) can be compared with other similar compounds, such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): This compound has a similar structure but with butyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): This compound features pyridylmethyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): This compound has ethyl groups instead of pyrrole-2,5-dione units. The uniqueness of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) lies in its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
119465-21-3 |
|---|---|
分子式 |
C17H14N2O4 |
分子量 |
310.30 g/mol |
IUPAC名 |
3-methyl-1-[4-methyl-3-(3-methyl-2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C17H14N2O4/c1-9-4-5-12(18-14(20)6-10(2)16(18)22)8-13(9)19-15(21)7-11(3)17(19)23/h4-8H,1-3H3 |
InChIキー |
VRJJRMZNMQVVDN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(C2=O)C)N3C(=O)C=C(C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)


![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
